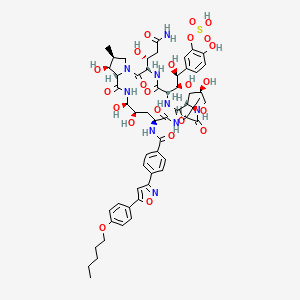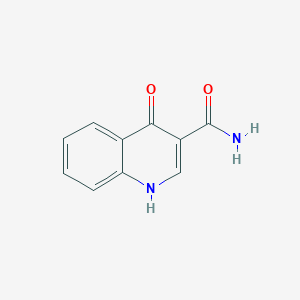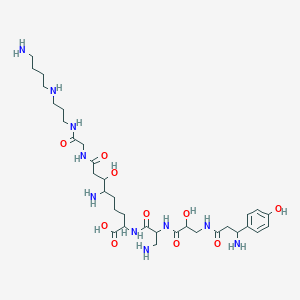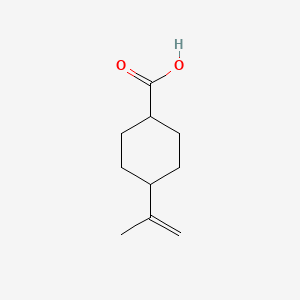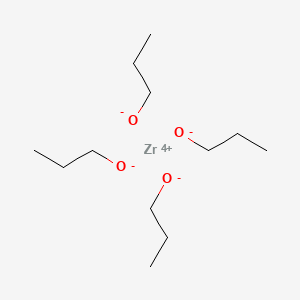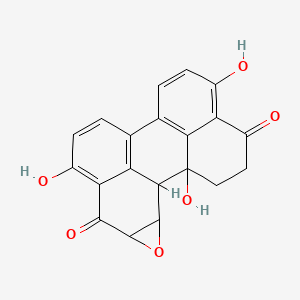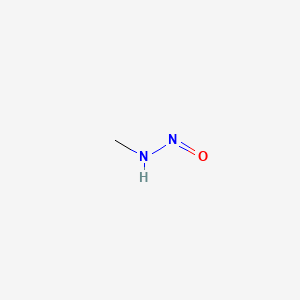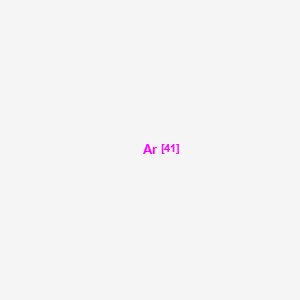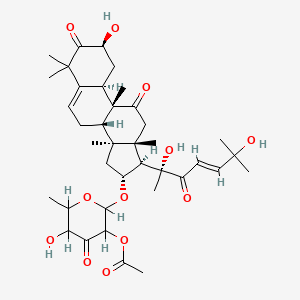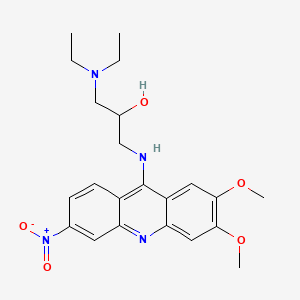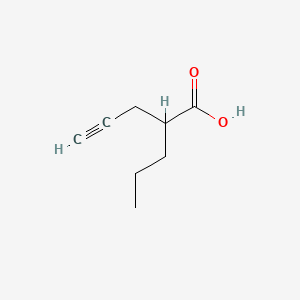![molecular formula C19H24N4O6 B1204460 7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione CAS No. 5720-12-7](/img/structure/B1204460.png)
7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione is a complex organic compound with significant relevance in various scientific fields. This compound is structurally related to riboflavin (vitamin B2), which plays a crucial role in biological systems as a precursor to coenzymes involved in redox reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and subsequent functional group modifications to introduce the tetrahydroxypentyl side chain .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reaction. The purification process often involves crystallization or chromatography techniques to isolate the desired product .
化学反应分析
Types of Reactions
7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and electron transfer processes.
Biology: The compound’s structural similarity to riboflavin makes it useful in studying flavoproteins and their role in cellular metabolism.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione involves its interaction with various molecular targets and pathways. As a redox-active compound, it can participate in electron transfer reactions, influencing cellular redox states. This can affect various biochemical pathways, including those involved in energy production, detoxification, and signaling .
相似化合物的比较
Similar Compounds
Riboflavin (Vitamin B2): Shares a similar core structure but differs in the side chain composition.
Flavin Mononucleotide (FMN): A phosphorylated derivative of riboflavin, involved in various enzymatic reactions.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin, acting as a coenzyme in redox reactions.
Uniqueness
7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione is unique due to its specific side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
5720-12-7 |
|---|---|
分子式 |
C19H24N4O6 |
分子量 |
404.4 g/mol |
IUPAC 名称 |
7,8-diethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C19H24N4O6/c1-3-9-5-11-12(6-10(9)4-2)23(7-13(25)16(27)14(26)8-24)17-15(20-11)18(28)22-19(29)21-17/h5-6,13-14,16,24-27H,3-4,7-8H2,1-2H3,(H,22,28,29)/t13-,14+,16-/m0/s1 |
InChI 键 |
TZVMOPMDLUJXPI-LZWOXQAQSA-N |
手性 SMILES |
CCC1=CC2=C(C=C1CC)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
CCC1=CC2=C(C=C1CC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
规范 SMILES |
CCC1=CC2=C(C=C1CC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
同义词 |
7,8-diethyl-10-(1'-D-ribityl)isoalloxazine 7,8-diethylflavin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


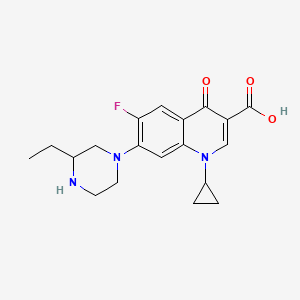
![1-(2,6-Difluorophenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1204383.png)
